molecular formula C8H5BrN2O B1276035 7-bromoquinoxalin-2(1H)-one CAS No. 82031-32-1

7-bromoquinoxalin-2(1H)-one

カタログ番号: B1276035
CAS番号: 82031-32-1
分子量: 225.04 g/mol
InChIキー: PXVQWJPOMIRXQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromoquinoxalin-2(1H)-one (CAS: 82031-32-1) is a halogenated quinoxaline derivative with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.045 g/mol . It features a bromine substituent at position 7 of the quinoxalin-2(1H)-one scaffold, a bicyclic aromatic system known for diverse pharmacological activities, including anticancer, antimicrobial, and corrosion inhibition properties . The compound is synthesized via bromination of quinoxalin-2(1H)-one precursors using bromine in acetic acid, yielding a white crystalline solid with a melting point of 210–212°C . Its structural and electronic properties make it a key intermediate in medicinal chemistry and materials science.

特性

IUPAC Name

7-bromo-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQWJPOMIRXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406762
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-32-1
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Direct Bromination of Quinoxalin-2(1H)-one

One classical approach to prepare this compound is the regioselective bromination of quinoxalin-2(1H)-one:

  • Starting Material: Quinoxalin-2(1H)-one
  • Reagents: Bromine or N-bromosuccinimide (NBS)
  • Conditions: Controlled temperature and solvent choice to ensure selective bromination at the 7-position
  • Outcome: Regioselective introduction of bromine at position 7, yielding this compound

This method requires careful control of reaction parameters to avoid polybromination or substitution at undesired positions.

Cyclocondensation of 1,2-Diaminobenzene Derivatives with Glyoxal or Glyoxylic Acid

A regioselective one-step process involves the condensation of appropriately substituted 1,2-phenylenediamines with glyoxylic acid derivatives:

  • Starting Materials: 1,2-phenylenediamine derivatives bearing a bromine substituent at the 4-position (corresponding to 7-position in quinoxaline numbering)
  • Reagents: Glyoxylic acid, glyoxylic acid monohydrate, or 2,2-dialkoxyacetic acids
  • Conditions: Low temperature (-20°C to 5°C) with slow addition of diamine to excess glyoxylic acid
  • Advantages: High regioselectivity (>90%, often >95%), high yield, and operational simplicity suitable for both laboratory and industrial scales
  • Mechanism: The condensation forms the quinoxalin-2-one core with the bromine substituent preserved at the desired position

This method is particularly advantageous for synthesizing 2-hydroxyquinoxaline derivatives and their tautomers, including this compound analogs.

Alkylation of 7-Bromoquinoxalin-2(3H)-one

For derivatives such as 7-bromo-1-methylquinoxalin-2-one, alkylation is a key step:

  • Starting Material: 7-bromoquinoxalin-2(3H)-one
  • Reagents: Alkyl halides (e.g., methyl iodide)
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Polar aprotic solvents such as DMF (dimethylformamide)
  • Conditions: Room temperature to moderate heating (up to 80°C)
  • Outcome: N-alkylation at the 1-position, yielding 7-bromo-1-alkylquinoxalin-2-one derivatives

This reaction requires stoichiometric control to avoid over-alkylation and side reactions.

Comparative Data on Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Regioselectivity Notes
Direct bromination Quinoxalin-2(1H)-one Br2 or NBS, controlled temperature Moderate (50-70) Moderate Requires careful control to avoid multiple bromination
Cyclocondensation with glyoxylic acid 7-bromo-1,2-phenylenediamine Glyoxylic acid, low temperature (-20 to 5°C) High (85-95) High (>95%) One-step, regioselective, scalable
Alkylation of 7-bromoquinoxalin-2(3H)-one 7-bromoquinoxalin-2(3H)-one Methyl iodide, K2CO3, DMF, RT to 80°C High (70-90) High Used for N-substituted derivatives

Detailed Research Findings and Notes

Regioselectivity and Yield Optimization

  • The cyclocondensation method benefits from the slow addition of diamine to glyoxylic acid to maximize regioselectivity and yield.
  • Industrial scale-up favors this approach due to its simplicity and high purity output.
  • Direct bromination methods often suffer from lower selectivity and require purification steps to isolate the mono-brominated product.

Reaction Monitoring and Purity Assessment

  • Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) is effective for monitoring reaction progress.
  • Purity is typically confirmed by high-performance liquid chromatography (HPLC) with purity levels exceeding 95% considered acceptable.
  • Structural confirmation employs nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry, and, when possible, X-ray crystallography for unambiguous assignment.

Side Reactions and Mitigation

  • Over-bromination or multiple alkylations can be minimized by controlling reagent equivalents and reaction time.
  • Quenching with ice water after alkylation reactions helps prevent byproduct formation.
  • Use of inert atmosphere (nitrogen or argon) is recommended to avoid oxidation or moisture interference.

Summary Table of Key Preparation Parameters

Parameter Direct Bromination Cyclocondensation Alkylation
Temperature 0–25°C (controlled) -20°C to 5°C RT to 80°C
Solvent Acetic acid, chloroform Aqueous or organic solvents DMF, DMSO
Base Not typically required Not required Potassium carbonate, NaH
Reaction Time 1–4 hours 12–24 hours 6–24 hours
Yield 50–70% 85–95% 70–90%
Selectivity Moderate High (>95%) High
Scale Suitability Laboratory Laboratory & Industrial Laboratory

化学反応の分析

Types of Reactions:

    Substitution Reactions: 7-Bromoquinoxalin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the keto group at the 2nd position.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling, where the bromine atom acts as a leaving group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azidoquinoxalines, thioquinoxalines, or alkoxyquinoxalines.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

科学的研究の応用

Organic Synthesis

7-Bromoquinoxalin-2(1H)-one serves as a crucial building block in organic synthesis. It is particularly valuable in the development of new heterocyclic compounds with potential biological activities. Researchers utilize it to synthesize novel derivatives that exhibit antimicrobial and antiproliferative properties. It is also employed in reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution to explore various synthetic pathways .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial enzymes and disrupting cell membrane integrity, leading to cell death. This makes it a candidate for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial effects, this compound exhibits promising antiviral activity. Studies indicate its ability to inhibit viral replication by interfering with viral enzymes or host cell pathways essential for the viral life cycle .

Anti-inflammatory and Analgesic Effects

Research has shown that this compound possesses anti-inflammatory and analgesic properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as interleukin-1β (IL-1β), suggesting potential therapeutic applications in treating inflammatory diseases .

Cancer Therapy

One of the most significant applications of this compound is in cancer research. It has shown efficacy in inhibiting the growth of various cancer cell lines, indicating potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in tumor growth enhances its relevance in oncology .

作用機序

The mechanism of action of 7-bromoquinoxalin-2(1H)-one involves its interaction with various molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it may inhibit kinases or other proteins involved in cell proliferation and survival pathways. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Bromoquinoxalin-2(1H)-one

  • Structure : Bromine at position 6 instead of 6.
  • Properties: Molecular formula: C₈H₅BrN₂O (same as 7-bromo isomer). Melting point: Not reported, but synthesis methods suggest similar crystallinity . Reactivity: Positional differences influence electronic distribution, affecting regioselectivity in cross-coupling reactions. Safety: Shares hazard profiles (H302, H315, H319) with the 7-bromo isomer due to bromine’s electrophilic nature .

Methyl-Substituted Analog: 7-MeERT (7-Methylquinoxalin-2(1H)-one)

  • Structure : Methyl group at position 7 instead of bromine.
  • Properties: Molecular formula: C₉H₈N₂O. Biological activity: Demonstrated enhanced anticancer activity compared to the parent compound QXO (quinoxalin-2(1H)-one), suggesting methyl groups improve lipophilicity and target binding . Stability: Lower electrophilicity than brominated analogs reduces susceptibility to nucleophilic attack.

Dihydroquinoxaline Derivative: 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

  • Structure: Saturation of the N1-C2 bond, creating a non-aromatic dihydro scaffold.
  • Properties: Molecular formula: C₈H₇BrN₂O (additional two hydrogens). Solubility: Increased flexibility may enhance aqueous solubility compared to fully aromatic analogs.

Methoxy-Substituted Analog: 6-Bromo-7-methoxyquinoxalin-2(1H)-one

  • Structure : Methoxy group at position 7 and bromine at position 5.
  • Properties :
    • Molecular formula: C₉H₇BrN₂O₂ .
    • Electronic effects: Methoxy’s electron-donating nature counterbalances bromine’s electron-withdrawing effect, modulating reactivity in Suzuki-Miyaura couplings .
    • Bioactivity: Methoxy groups often enhance metabolic stability in drug candidates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
7-Bromoquinoxalin-2(1H)-one C₈H₅BrN₂O 225.045 210–212 Anticancer intermediate
6-Bromoquinoxalin-2(1H)-one C₈H₅BrN₂O 225.04 N/A Cross-coupling precursor
7-MeERT C₉H₈N₂O 160.17 N/A Enhanced anticancer activity
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one C₈H₇BrN₂O 227.058 N/A Structural studies
6-Bromo-7-methoxyquinoxalin-2(1H)-one C₉H₇BrN₂O₂ 271.07 N/A Medicinal chemistry

Key Research Findings

  • Anticancer Activity: Brominated quinoxalines like this compound exhibit potent activity against cancer cell lines, with 7MeERT showing superior efficacy due to methyl substitution .
  • Synthetic Utility : Positional isomers (6-bromo vs. 7-bromo) enable regioselective functionalization, critical for constructing polycyclic frameworks .
  • Safety Profile : Brominated derivatives universally require careful handling due to toxicity (H302, H315) .

生物活性

7-Bromoquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a bromine atom at the 7th position and a keto group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C8_8H5_5BrN2_2O
  • Molecular Weight : 225.04 g/mol
  • CAS Number : 82031-32-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial enzymes and disruption of cell membrane integrity, which leads to cell death. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. It has been tested against several viral strains, demonstrating the ability to inhibit viral replication. The compound's action may involve interference with viral enzymes or host cell pathways essential for viral life cycles .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines such as interleukin-1β (IL-1β). This suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been found to inhibit specific kinases involved in tumor growth and proliferation. The compound's unique structure allows it to interact with molecular targets critical for cancer cell survival, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : Inhibition of bacterial enzymes and disruption of membrane integrity.
  • Antiviral Mechanism : Interference with viral replication processes.
  • Anti-inflammatory Mechanism : Modulation of cytokine production and inflammatory pathways.
  • Anticancer Mechanism : Inhibition of kinases involved in cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NamePosition of BromineBiological Activity
Quinoxalin-2(1H)-oneNoneLimited biological activity
6-Bromoquinoxalin-2(1H)-one6thModerate antimicrobial activity
This compound 7th Broad spectrum antimicrobial & antiviral activities
7-Chloroquinoxalin-2(1H)-oneChlorine at 7thDifferent reactivity profile

The presence of bromine at the 7th position significantly enhances the biological activity of this compound compared to its analogs.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation into Anticancer Properties

Another research article focused on the anticancer properties of this compound. The study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast cancer and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 7-bromoquinoxalin-2(1H)-one, and what key spectral features should researchers anticipate?

  • Methodological Answer : Use a combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

  • NMR : The bromine atom induces deshielding effects; aromatic protons typically appear at δ 7.5–8.5 ppm (compare with 6-bromoquinoxalin-2(1H)-one derivatives) .
  • IR : Expect C=O stretches near 1680 cm⁻¹ and C-Br vibrations around 600 cm⁻¹ .
  • HRMS : Confirm the molecular ion [M+H]⁺ at m/z 226.0 (calculated 225.04 for C₈H₆BrN₂O) .
    • Validation : Cross-reference with X-ray crystallography (e.g., analogous brominated quinoxaline structures resolved at 296 K with R factor < 0.05) .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary routes:

Direct Bromination : Use N-bromosuccinimide (NBS) in DMF at 80°C, monitored by TLC. Optimize by controlling stoichiometry (1:1.05 substrate:NBS) to minimize di-brominated byproducts .

Cyclocondensation : React brominated α-keto acids with o-phenylenediamine derivatives under anhydrous conditions. Purify via silica gel chromatography (hexane/EtOAc gradient) and recrystallize from ethanol/water .

  • Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Implement a three-tier framework:

Standardized Replication : Use authenticated cell lines and fixed concentration ranges (e.g., 1–100 μM) to eliminate variability .

SAR Analysis : Compare 6-, 7-, and 8-bromo derivatives to isolate positional effects (e.g., 7-bromo’s enhanced electrophilicity in kinase inhibition) .

Purity Validation : Employ HPLC-MS (≥95% purity threshold) to exclude degradation artifacts .

  • Structural Confirmation : Cross-validate with crystallographic data to ensure structural integrity .

Q. What computational chemistry approaches best predict the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electronic effects.
  • Calculate Fukui indices to identify reactive sites.
  • Compare HOMO-LUMO gaps between C-Br and adjacent positions .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with para-substituted arylboronic acids. Monitor regioselectivity via 19F NMR (fluorinated partners) and compare with DFT predictions .
    • Case Study : Analogous quinoxaline systems show 85% alignment between computed and crystallographically observed bond-formation sites .

Q. How should researchers design kinetic studies to elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Multi-Technique Approach :

pH-Dependent Stability : Use UPLC (254 nm) to track degradation at pH 1.2–7.4 .

Isotopic Labeling : Employ D₂O/DMSO-d₆ in 1H NMR to monitor proton exchange/debromination.

Arrhenius Analysis : Conduct at 25–45°C to calculate activation energies (Eₐ).

  • Computational Support : Simulate hydrolysis mechanisms using Gaussian09 with SMD solvation model .
    • Controls : Compare with non-brominated quinoxalinone to differentiate bromine-specific degradation .

Key Considerations for Experimental Design

  • Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting results .
  • Reproducibility : Document raw data transparently (e.g., crystallographic .cif files, NMR spectra) to align with open science initiatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromoquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-bromoquinoxalin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。